6-Bromo-3-isothiocyanatoisoquinoline
Description
6-Bromo-3-isothiocyanatoisoquinoline is a heterocyclic aromatic compound featuring a bromine atom at position 6 and an isothiocyanato (-N=C=S) group at position 3 of the isoquinoline backbone. This structure confers unique reactivity, particularly in organic synthesis and bioconjugation applications.
Properties
Molecular Formula |
C10H5BrN2S |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
6-bromo-3-isothiocyanatoisoquinoline |
InChI |
InChI=1S/C10H5BrN2S/c11-9-2-1-7-5-12-10(13-6-14)4-8(7)3-9/h1-5H |
InChI Key |
IKJPWKKDLNSXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest structural analogs include derivatives with varying substituents at position 3, such as 6-bromo-3-methoxyisoquinoline (CAS 1330750-63-4) . Key differences arise from the electronic and steric properties of substituents:
Key Findings :
- Reactivity: The isothiocyanato group’s electron-withdrawing nature increases the electrophilicity of the isoquinoline core compared to the electron-donating methoxy group. This makes the former more reactive in nucleophilic substitution or addition reactions.
- Applications: While 6-bromo-3-methoxyisoquinoline is primarily used in drug intermediate synthesis due to its stability , the isothiocyanato derivative is favored in bioconjugation (e.g., antibody-drug conjugates) owing to its electrophilic reactivity.
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